molecular formula C10H17NO2 B13771537 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one CAS No. 83567-03-7

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one

Cat. No.: B13771537
CAS No.: 83567-03-7
M. Wt: 183.25 g/mol
InChI Key: WHHQOGAQSBAJTG-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one is a chemical compound with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.247 g/mol It is known for its unique structure, which includes a cyclohexene ring substituted with amino, hydroxy, and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one typically involves the following steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Functional Groups: Subsequent steps involve the introduction of amino and hydroxy groups through nucleophilic substitution reactions. The tetramethyl groups are introduced via alkylation reactions using appropriate alkylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation reactions.

    High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.

    3-Amino-4,4,6,6-tetramethylcyclohex-2-en-1-one: Lacks the hydroxy group, affecting its solubility and reactivity.

Uniqueness

3-Amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one is unique due to the presence of both amino and hydroxy groups on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

83567-03-7

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-2-hydroxy-4,4,6,6-tetramethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H17NO2/c1-9(2)5-10(3,4)8(13)6(12)7(9)11/h12H,5,11H2,1-4H3

InChI Key

WHHQOGAQSBAJTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C(=C1N)O)(C)C)C

Origin of Product

United States

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